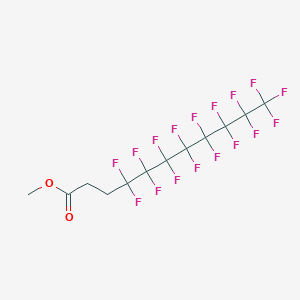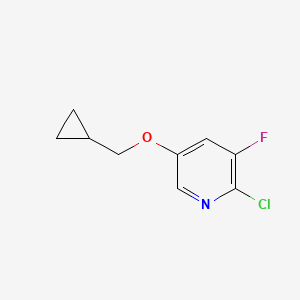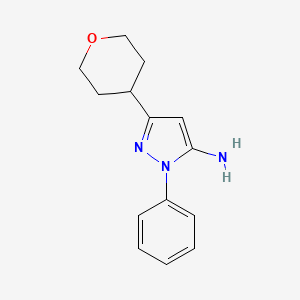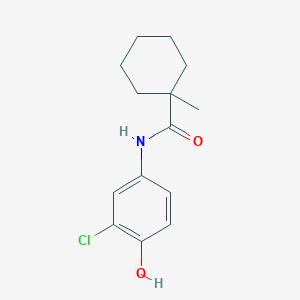
N-(3-Chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-hydroxyphenyl)acetamide , is a chemical compound with the molecular formula C8H8ClNO2. Its systematic name reflects its structure: it contains a cyclohexane ring substituted with a chloro-hydroxyphenyl group and an acetamide moiety. Let’s explore its synthesis, reactions, applications, and more.
Méthodes De Préparation
The synthetic route to N-(3-chloro-4-hydroxyphenyl)acetamide involves the following steps:
Formation of N-(4-chlorophenyl)acetamide:
Industrial production methods may involve variations of these steps, optimized for efficiency and yield.
Analyse Des Réactions Chimiques
N-(3-chloro-4-hydroxyphenyl)acetamide can participate in various chemical reactions:
Oxidation: It can be oxidized to form other functional groups.
Reduction: The amino group can undergo reduction reactions.
Substitution: The chlorine atom can be replaced by other substituents. Common reagents and conditions depend on the specific reaction type.
Major products:
- Various derivatives formed through functional group modifications.
N-(3-chloro-4-hydroxyphenyl)acetamide: itself.
Applications De Recherche Scientifique
This compound finds applications in:
Pharmaceuticals: As an intermediate in drug synthesis.
Agrochemicals: For pesticide development.
Materials Science: As a building block for polymers.
Analytical Chemistry: As a reference standard.
Mécanisme D'action
The precise mechanism of action depends on its specific application. its hydroxyphenyl group suggests potential interactions with enzymes or receptors. Further research is needed to elucidate its exact targets and pathways.
Comparaison Avec Des Composés Similaires
N-(3-chloro-4-hydroxyphenyl)acetamide’s uniqueness lies in its specific substitution pattern. Similar compounds include other acetamides, phenols, and chlorinated derivatives.
Propriétés
Formule moléculaire |
C14H18ClNO2 |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
N-(3-chloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H18ClNO2/c1-14(7-3-2-4-8-14)13(18)16-10-5-6-12(17)11(15)9-10/h5-6,9,17H,2-4,7-8H2,1H3,(H,16,18) |
Clé InChI |
ISAXVWXYUXPVAA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1)C(=O)NC2=CC(=C(C=C2)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
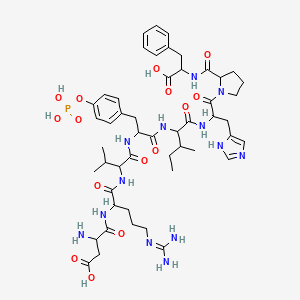
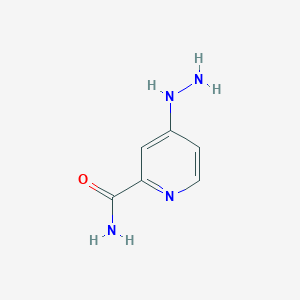
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
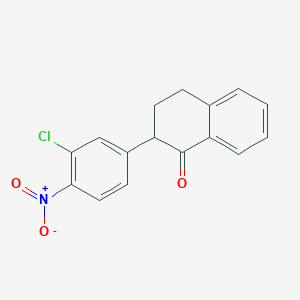
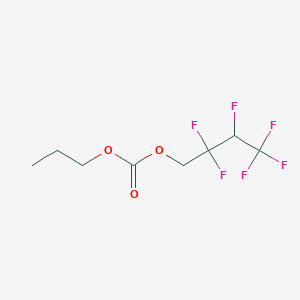


![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

